1-(2,5-Difluoropyridin-3-yl)ethanol is an organic compound with the molecular formula CHFN O and a molecular weight of 159.13 g/mol. This compound features a pyridine ring substituted at the 2 and 5 positions with fluorine atoms, and a hydroxyl group attached to an ethyl group. The unique substitution pattern of fluorine atoms on the pyridine ring contributes to its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and material science.
The biological activity of 1-(2,5-Difluoropyridin-3-yl)ethanol is primarily linked to its structural characteristics. Compounds containing difluorinated pyridine moieties have been studied for their potential as pharmaceuticals due to their ability to interact with biological targets such as enzymes and receptors. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are advantageous in drug design .
Several methods are employed for the synthesis of 1-(2,5-Difluoropyridin-3-yl)ethanol:
1-(2,5-Difluoropyridin-3-yl)ethanol has potential applications in:
Studies on the interactions of 1-(2,5-Difluoropyridin-3-yl)ethanol with biological systems indicate that it may modulate enzyme activity or receptor binding. Its difluorinated structure allows for enhanced interactions with target biomolecules, potentially leading to therapeutic effects or side effects that warrant further investigation in pharmacological contexts .
Several compounds share structural similarities with 1-(2,5-Difluoropyridin-3-yl)ethanol. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-(3,5-Difluoropyridin-2-yl)ethanone | CHFN O | Similar structure but different fluorine positions affecting reactivity. |
1-(2-Chloro-5-fluoropyridin-3-yl)ethanol | CHClF N O | Contains a chlorine atom instead of one fluorine atom; alters properties. |
(2R)-2-amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol | CHFN O | Features an amino group; exhibits distinct biological activities. |
The uniqueness of 1-(2,5-Difluoropyridin-3-yl)ethanol lies in its specific arrangement of fluorine atoms on the pyridine ring, which significantly influences its reactivity and biological activity compared to similar compounds. This positioning enhances its stability and binding affinity to molecular targets, making it valuable for various research applications .